molecular formula C24H20ClN3O4 B2615204 N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,3-dimethoxybenzamide CAS No. 1173099-05-2

N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,3-dimethoxybenzamide

Cat. No.: B2615204
CAS No.: 1173099-05-2
M. Wt: 449.89
InChI Key: CUZXGPGXQHURHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,3-dimethoxybenzamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,3-dimethoxybenzamide typically involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-chlorobenzaldehyde with trimethylsilyl ketene acetal in the presence of pyridine-N-oxide and lithium chloride in dimethylformamide at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This includes nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could lead to more saturated derivatives.

Scientific Research Applications

N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,3-dimethoxybenzamide has been studied for various scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

Mechanism of Action

The mechanism of action of N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. These interactions can lead to the modulation of biological processes, such as enzyme inhibition or receptor binding, which in turn can result in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives, such as:

Uniqueness

N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,3-dimethoxybenzamide is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of a quinazolinone core with chlorophenyl and dimethoxybenzamide groups makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

N-[3-(4-chlorophenyl)-2-methyl-4-oxoquinazolin-6-yl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O4/c1-14-26-20-12-9-16(27-23(29)18-5-4-6-21(31-2)22(18)32-3)13-19(20)24(30)28(14)17-10-7-15(25)8-11-17/h4-13H,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUZXGPGXQHURHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)NC(=O)C3=C(C(=CC=C3)OC)OC)C(=O)N1C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.